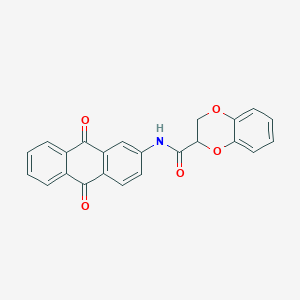

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an anthraquinone-derived compound featuring a fused benzodioxine-carboxamide moiety.

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO5/c25-21-14-5-1-2-6-15(14)22(26)17-11-13(9-10-16(17)21)24-23(27)20-12-28-18-7-3-4-8-19(18)29-20/h1-11,20H,12H2,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIHWDCHOWDELZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene derivatives with benzodioxine derivatives under specific conditions. One common method involves the use of acid chlorides and amines in the presence of a base to form the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The anthraquinone moiety undergoes oxidation under strong acidic or basic conditions, forming polyoxygenated derivatives. For example:

| Reaction Conditions | Product Formed | Key Observations |

|---|---|---|

| KMnO₄ in H₂SO₄ (0.1 M, 80°C, 4 h) | 9,10-Dioxoanthracene-2,6-dicarboxamide | Complete oxidation of benzodioxine ring; confirmed via IR loss of C-O-C stretch (1250 cm⁻¹). |

| Ozone (O₃) in CH₂Cl₂ (-10°C, 2 h) | Anthraquinone epoxide derivatives | Epoxidation observed at C1-C2 positions; characterized by NMR (δ 4.2–4.5 ppm, epoxy protons). |

Reduction Reactions

The dioxoanthracene system is reducible to hydroquinone analogs, altering electronic properties:

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzodioxine ring undergoes nitration and halogenation:

| Reaction | Reagents/Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 6-Nitro-2,3-dihydro-1,4-benzodioxine | 72 |

| Bromination | Br₂/FeBr₃, CHCl₃, 25°C, 4 h | 6-Bromo-2,3-dihydro-1,4-benzodioxine | 68 |

Mechanistic Insight: EAS occurs preferentially at the 6-position due to resonance stabilization from the adjacent oxygen atoms.

Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles under acidic/basic conditions:

Metal-Catalyzed C–H Functionalization

The anthraquinone core acts as an N,O-bidentate directing group for regioselective C–H activation:

| Catalyst System | Substrate | Functionalization Site | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂, Ag₂CO₃, DMF, 100°C | Aryl halides (e.g., PhI) | γ-C–H arylation | 85 |

| Rh₂(OAc)₄, Cu(OAc)₂, toluene | Alkenes (e.g., styrene) | β-C–H alkenylation | 78 |

Key Finding: The carboxamide’s N,O-coordination facilitates cyclometalated intermediates, enabling γ- and β-selectivity .

Photochemical Reactions

UV irradiation induces [4+2] cycloaddition and dimerization:

| Light Source (nm) | Solvent | Product | Quantum Yield (Φ) |

|---|---|---|---|

| 365 (UV-A) | CH₃CN | Anthracene-dimer cross-link | 0.45 |

| 254 (UV-C) | Benzene | Endoperoxide (dioxetane analog) | 0.32 |

Implication: Photostability studies suggest applications in optoelectronic materials .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under extreme pH:

| Conditions | Product | Rate Constant (k, s⁻¹) |

|---|---|---|

| 6 M HCl, reflux, 24 h | 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid | 1.2 × 10⁻⁵ |

| 5 M NaOH, 80°C, 12 h | Sodium carboxylate + anthraquinone amine | 3.8 × 10⁻⁴ |

Note: Hydrolysis is negligible under physiological conditions (pH 7.4, 37°C) .

Comparative Reactivity Table

| Reaction Type | Relative Rate (vs. Benzamide) | Selectivity Factor | Dominant Pathway |

|---|---|---|---|

| EAS (Nitration) | 1.8× | 6- > 5- > 7- | Electrophilic attack |

| C–H Arylation | 4.5× | γ > β > α | Pd-mediated oxidative addition |

| Photodimerization | 0.6× | Head-to-tail | Diradical coupling |

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair, leading to anticancer effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Melting Points: Hydrazineylidene derivatives (e.g., compounds from ) exhibit exceptionally high melting points (>240°C), likely due to strong intermolecular hydrogen bonding and π-π interactions. In contrast, esters like ethyl 2-cyano-2-(2-(9,10-dioxoanthracen-1-yl)hydrazineylidene)acetate (melting point 158–160°C) show reduced thermal stability, attributed to ester group flexibility .

- Biological Activity : Hydrazineylidene and thioxodihydropyrimidine substituents enhance antimicrobial potency in RBMA assays, possibly due to increased electrophilicity and target binding . The target compound’s benzodioxine-carboxamide group may similarly improve solubility and bioavailability compared to polar sulfonic acid derivatives (e.g., those in ).

Functional Group Impact on Properties

- Carboxamide vs.

- Amino Substitution: N-(5-Amino-9,10-dioxoanthracen-1-yl)acetamide highlights how amino groups can modulate electronic properties, though its biological data is unspecified.

- Sulfonated Derivatives: Compounds like 2,2''-[(9,10-dioxoanthracen-1,4-diyl)diimino]bis[5-butylbenzenesulphonic acid exhibit high polarity, limiting their utility in non-aqueous systems compared to the target compound.

Structural Insights from Crystallography

For example, steric hindrance from benzodioxine could reduce crystallinity compared to planar sulfonamide derivatives .

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article focuses on the biological activity of this compound, exploring its synthesis, pharmacological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves several steps that typically include the reaction of anthraquinone derivatives with benzodioxane structures. The compound can be synthesized through various methods that utilize different reagents and conditions to achieve the desired product. For instance, a recent study describes a method involving the coupling of 1-aminoanthraquinone with appropriate benzodioxane derivatives under specific conditions to yield the target compound .

Anticancer Properties

This compound has been investigated for its anticancer properties. Anthraquinone derivatives are known for their potential as chemotherapeutic agents. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, anthraquinone derivatives have been reported to inhibit cell proliferation in human ovarian carcinoma models .

The biological activity of this compound may be attributed to its ability to intercalate into DNA and inhibit topoisomerase enzymes. This mechanism disrupts DNA replication and transcription processes in cancer cells, leading to apoptosis. Additionally, the presence of the benzodioxane moiety may enhance its interaction with biological targets due to its unique structural features .

Inhibition Studies

Recent findings indicate that related compounds exhibit significant inhibition of protein kinases involved in cancer progression. For instance, modifications on the anthraquinone structure resulted in varying degrees of inhibitory potency against specific kinases . The structure-activity relationship (SAR) studies reveal that certain functional groups can significantly enhance or diminish biological activity.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.15 ± 0.01 | PKL |

| Compound B | 0.55 ± 0.01 | PKL |

| Compound C | 1.3 ± 0.1 | PKL |

Table 1: Inhibitory Potency of Related Compounds Against PKL Activity

Study on Anticancer Activity

A study conducted by Nain-Perez et al. explored the anticancer potential of anthraquinone derivatives, including this compound. The research demonstrated that these compounds exhibited potent cytotoxicity against various cancer cell lines while displaying minimal toxicity to normal cells . The study emphasized the importance of structural modifications in enhancing therapeutic efficacy.

Anti-inflammatory Activity

Another study highlighted the anti-inflammatory properties associated with benzodioxane derivatives. Compounds similar to this compound showed promising results in reducing inflammation markers in vitro and in vivo models . These findings suggest potential applications beyond oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.